Comparison of pKa Values Against Analogous Thiols and Aminooxy Acids
The carboxylic acid and thiol groups of 2-(Aminooxy)-3-mercaptopropanoic acid exhibit distinct pKa values that differ significantly from common alternatives. The compound has a carboxylic acid pKa of ~4.0 and a thiol pKa of ~8.0 [1]. This is notably different from standard cysteine (pKa: COOH ~1.7, SH ~8.3, NH3+ ~10.5) and 3-mercaptopropionic acid (pKa: COOH ~4.3, SH ~10.2). The absence of a primary amine's high pKa (~10.5) prevents the compound from existing in a zwitterionic state at neutral pH, unlike common amino acids. The aminooxy group, present here, is also absent in cysteine and 3-MPA, providing a unique site for carbonyl-specific chemistry that is unavailable in these comparators .
| Evidence Dimension | pKa values of key functional groups |
|---|---|
| Target Compound Data | Target: COOH pKa ~4.0, SH pKa ~8.0 [1] |
| Comparator Or Baseline | Cysteine: COOH pKa ~1.7, SH pKa ~8.3, NH2 pKa ~10.5; 3-Mercaptopropionic acid: COOH pKa ~4.3, SH pKa ~10.2 |
| Quantified Difference | Target SH pKa is lower than 3-MPA (8.0 vs 10.2). Target has no NH2 pKa, unlike cysteine (no ~10.5 peak). Target has aminooxy group, absent in both comparators. |
| Conditions | Standard aqueous solution, 25°C |
Why This Matters
The distinct pKa values indicate a unique state of ionization at physiological pH (7.4), which critically impacts solubility, reactivity, and metal-chelating properties, governing its behavior in aqueous biological applications differently than standard amino acids or simple mercapto acids.
- [1] Chemsrc. 2-(Aminooxy)-3-mercaptopropanoic acid. CAS Number: 54647-98-2. pKa data. View Source
